

# An In-depth Technical Guide to DAPI Dilactate: Properties and Experimental Applications

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## Compound of Interest

Compound Name: *DAPI (dilactate)*

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This guide provides a comprehensive overview of 4',6-diamidino-2-phenylindole (DAPI) dilactate, a widely used fluorescent stain for visualizing cellular nuclei. This document details its chemical and physical properties, provides established experimental protocols for its use in key laboratory techniques, and illustrates its application in cellular analysis through workflow diagrams.

## Core Chemical and Physical Properties

DAPI dilactate is the dilactate salt of DAPI, a cell-permeant, blue-fluorescent dye that exhibits a strong and specific binding affinity for the minor groove of A-T rich regions of double-stranded DNA (dsDNA).<sup>[1][2][3]</sup> Upon binding to dsDNA, the fluorescence intensity of DAPI is significantly enhanced by approximately 20-fold.<sup>[1][2][3][4]</sup> This property makes it an exceptional tool for visualizing nuclear DNA with high contrast and specificity. The dilactate form of DAPI offers superior solubility in water compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions.<sup>[1][2][4]</sup>

## Quantitative Data Summary

The key quantitative properties of DAPI dilactate are summarized in the tables below for easy reference and comparison.

Table 1: Molecular and Physical Properties of DAPI Dilactate

Property	Value	References
Molecular Weight	457.48 g/mol	[5][6][7][8][9][10]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> N <sub>5</sub> · 2C <sub>3</sub> H <sub>6</sub> O <sub>3</sub>	[5][8][9]
Appearance	Yellow powder/solid	[2][9]
Solubility	Water (20 mg/mL)	[8]
Storage Temperature	2-8°C	[8][9]

Table 2: Spectral Properties of DAPI Dilactate Bound to dsDNA

Property	Wavelength (nm)	References
Excitation Maximum	358	[2][3][4][10][11]
Emission Maximum	461	[2][3][4][10][11]

## Experimental Protocols

DAPI dilactate is a versatile tool in cellular and molecular biology. Below are detailed methodologies for its application in immunofluorescence, flow cytometry for cell cycle analysis, and apoptosis detection.

### Nuclear Counterstaining in Immunofluorescence (Fixed Cells)

This protocol outlines the use of DAPI as a nuclear counterstain following immunolabeling of specific cellular targets.

Materials:

- Phosphate-Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

- DAPI dilactate stock solution (e.g., 1 mg/mL in deionized water)
- Antifade mounting medium

**Procedure:**

- Cell Preparation: Grow adherent cells on sterile coverslips.
- Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[2]
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[2] This step is crucial for allowing antibodies and DAPI to access intracellular structures.
- Immunostaining: Proceed with your standard immunofluorescence protocol for primary and secondary antibody incubations.
- DAPI Staining:
  - Prepare a DAPI working solution by diluting the stock solution to 0.1-1 µg/mL in PBS.[10] A common starting concentration is 300 nM.[7][12]
  - Incubate the coverslips with the DAPI working solution for 5-10 minutes at room temperature, protected from light.[10][12]
- Final Washes: Wash the coverslips twice with PBS to remove unbound DAPI.[1]
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Visualization: Image the stained cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).[7][10]

## Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cellular DNA with DAPI for the analysis of cell cycle distribution using flow cytometry.

**Materials:**

- PBS
- 70% Ethanol, ice-cold
- DAPI dilactate stock solution (1 mg/mL in deionized water)
- Staining buffer (0.1% Triton X-100 in PBS)

**Procedure:**

- Cell Harvesting: Harvest approximately 1-10 million cells and centrifuge at 500 x g for 5 minutes at 4°C.[6]
- Washing: Wash the cell pellet twice with cold PBS.[6]
- Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol.[6]
- Incubation: Incubate the cells in ethanol at 4°C for at least 2 hours. Cells can be stored at -20°C for longer periods.[6]
- Rehydration: Centrifuge the fixed cells at 1000 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 5 mL of PBS. Let the cells rehydrate for 15 minutes at room temperature.[6]
- DAPI Staining:
  - Prepare the DAPI/Triton X-100 staining solution by adding 10 µL of 1 mg/mL DAPI stock solution to 10 mL of 0.1% Triton X-100 in PBS.[6]
  - Centrifuge the rehydrated cells and resuspend the pellet in 300 µL of the DAPI/Triton X-100 solution.[6]
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[5][6]

- Analysis: Transfer the cell suspension to appropriate tubes for flow cytometry. Analyze the DAPI signal using a linear scale on a UV laser-equipped cytometer.[6]

## Detection of Apoptosis

This protocol describes how to identify apoptotic cells based on nuclear morphology changes visualized with DAPI staining. Apoptotic nuclei exhibit characteristic features such as chromatin condensation and nuclear fragmentation.[1][3][7]

### Materials:

- PBS
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- DAPI dilactate stock solution (1 mg/mL in deionized water)
- Antifade mounting medium

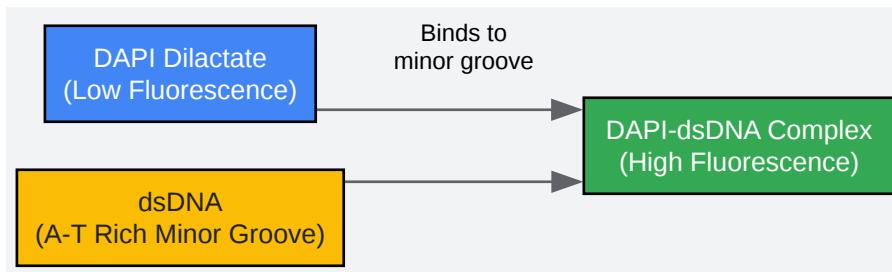
### Procedure:

- Cell Treatment: Induce apoptosis in your cell population of interest using the desired experimental conditions.
- Fixation: Wash the cells twice with cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[1]
- Washing: Wash the cells three times with PBS for 5 minutes each.[1]
- DAPI Staining:
  - Prepare a DAPI working solution of 0.1-1  $\mu$ g/mL in PBS.
  - Incubate the fixed cells with the DAPI solution for 5-15 minutes at room temperature in the dark.[1]
- Final Washes: Wash the cells twice with PBS.[1]

- Mounting and Visualization: Mount the coverslips onto microscope slides and visualize under a fluorescence microscope. Apoptotic cells will display condensed, brightly stained, and/or fragmented nuclei, while healthy cells will have uniformly stained, round nuclei.[1][3]

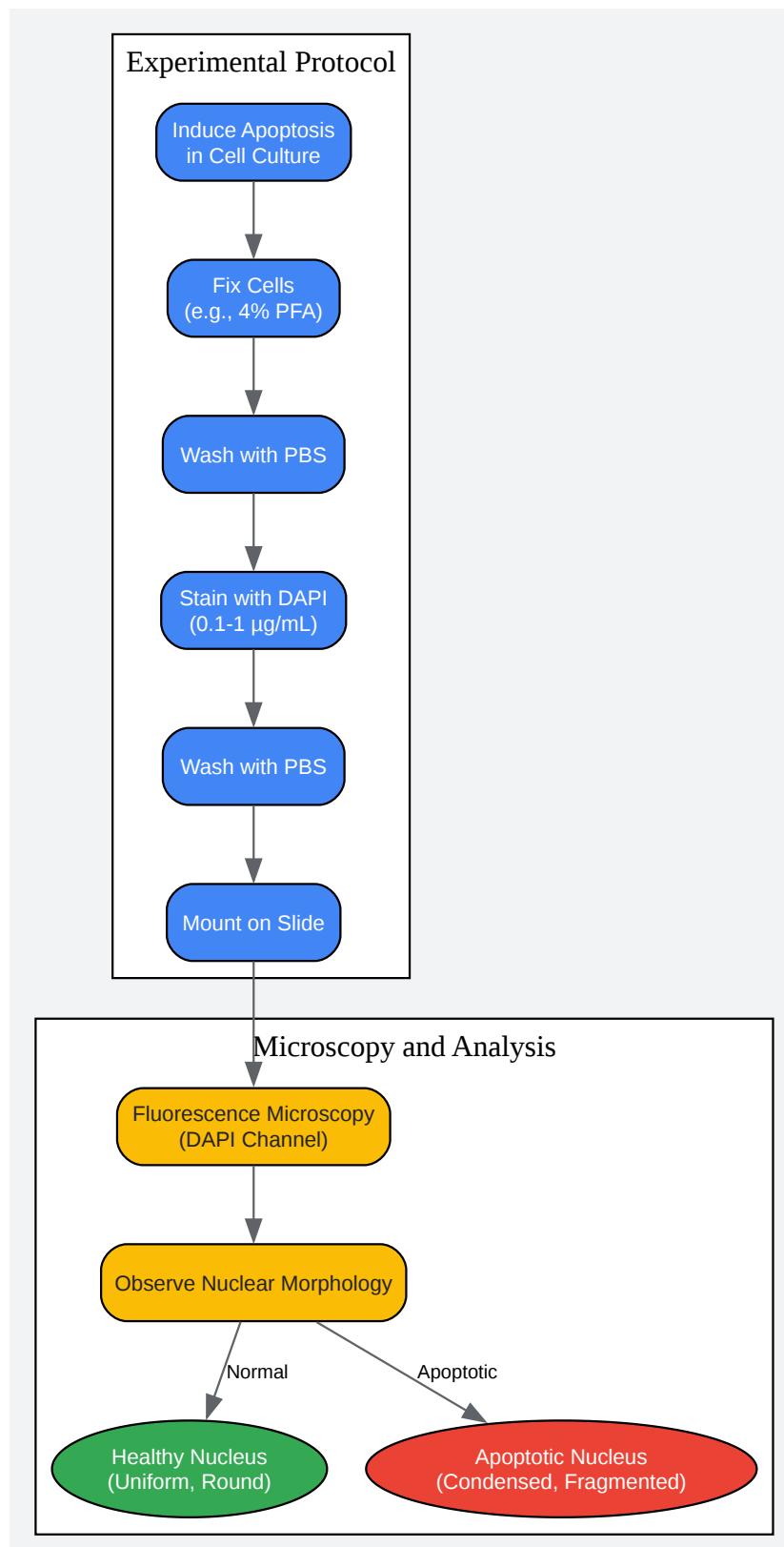
## Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of DAPI dilactate.

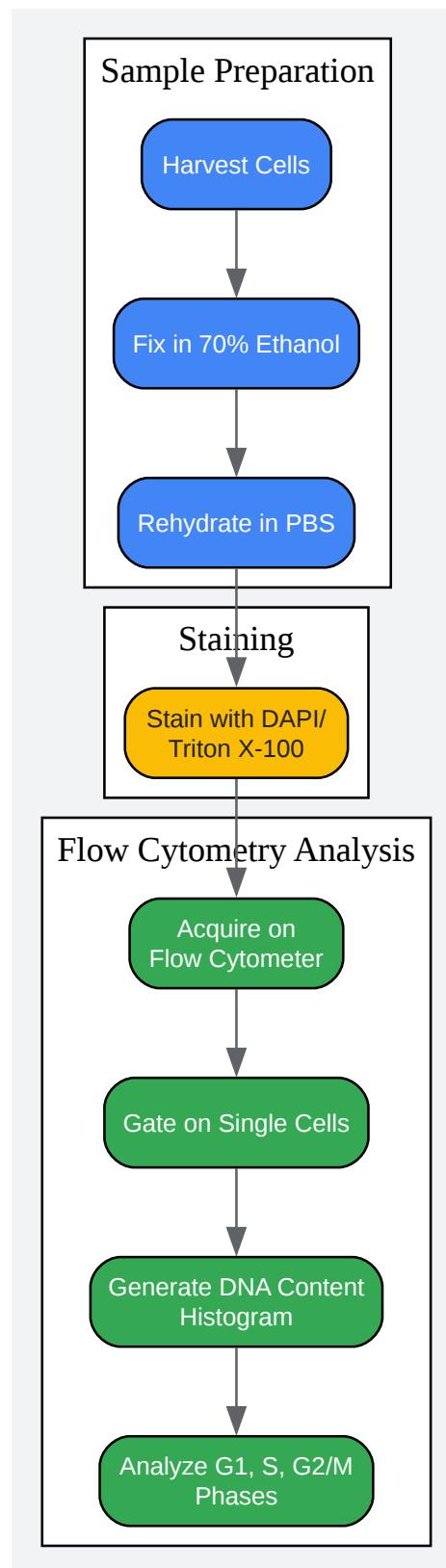


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DAPI binding to dsDNA results in enhanced fluorescence.

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Workflow for detecting apoptosis using DAPI staining.



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Workflow for cell cycle analysis using DAPI and flow cytometry.

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